molecular formula C10H13Cl2N3O B3100093 N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride CAS No. 1360438-84-1

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

Cat. No.: B3100093
CAS No.: 1360438-84-1
M. Wt: 262.13
InChI Key: OYUYSUCTWYKVJL-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a heterocyclic compound featuring an isoxazole core substituted with a 2-pyridinyl group at the 3-position and a methylamine group at the 5-position. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Key structural attributes include:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and bioactivity.
  • 2-Pyridinyl substituent: A nitrogen-containing aromatic ring that may influence receptor binding or electronic properties.
  • N-Methylmethanamine side chain: Enhances lipophilicity and bioavailability compared to primary amines.

Properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.2ClH/c1-11-7-8-6-10(13-14-8)9-4-2-3-5-12-9;;/h2-6,11H,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUYSUCTWYKVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Research has indicated that N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride exhibits significant biological activities that may be beneficial in pharmacological contexts:

  • Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly those involved in the central nervous system. It may influence neurotransmitter release and receptor activation, suggesting applications in treating neurological disorders such as depression and anxiety .
  • Receptor Interactions : Investigations into its interactions with various receptors reveal that it may affect neurochemical pathways, making it a candidate for further studies in neuropharmacology.

Research Applications

The compound is primarily utilized in the following research areas:

  • Pharmacological Studies :
    • Investigating the effects on neurotransmitter systems.
    • Exploring potential treatments for mental health disorders.
  • Chemical Synthesis :
    • Used as a building block in the synthesis of other biologically active compounds due to its unique structural features.
  • Neuroscience Research :
    • Studying its effects on neuronal activity and behavior in animal models to assess its therapeutic potential.

Mechanism of Action

The mechanism of action of N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(3-Pyridin-3-ylisoxazol-5-yl)methanamine Dihydrochloride ()

Structural Differences :

  • Pyridinyl Position: The analog has a 3-pyridinyl group at the isoxazole 3-position, while the target compound has a 2-pyridinyl group.
  • Amine Substitution : The analog lacks an N-methyl group, resulting in a primary amine (-CH2NH2) instead of a secondary amine (-CH2NHCH3).

Physicochemical Properties :

Property Target Compound (Hypothetical) Analog ()
Molecular Formula C10H13Cl2N3O C9H11Cl2N3O
Molecular Weight (g/mol) ~278.1 248.11
Amine Type Secondary Primary
Pyridinyl Position 2-Pyridinyl 3-Pyridinyl

Functional Implications :

  • The 3-pyridinyl group in the analog may exhibit stronger π-π stacking interactions in biological systems compared to the 2-pyridinyl isomer .
  • The primary amine in the analog could increase solubility but reduce membrane permeability relative to the N-methylated target compound.

N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine Hydrochloride ()

Structural Differences :

  • Heterocycle : The analog contains a 1,2,4-oxadiazole ring instead of an isoxazole. Oxadiazoles are more electron-deficient, influencing reactivity and metabolic stability.
  • Substituents : A cyclobutyl group replaces the pyridinyl ring, altering steric and hydrophobic properties.

Physicochemical Properties :

Property Target Compound (Hypothetical) Analog ()
Molecular Formula C10H13Cl2N3O C9H16ClN3O
Molecular Weight (g/mol) ~278.1 217.7
Heterocycle Isoxazole 1,2,4-Oxadiazole
Key Substituent 2-Pyridinyl Cyclobutyl

Functional Implications :

  • The oxadiazole ring’s electron-withdrawing nature may reduce metabolic degradation but alter binding affinity to biological targets.

Key Findings and Implications

  • Positional Isomerism : The 2-pyridinyl vs. 3-pyridinyl substitution in isoxazole derivatives ( vs. target) may lead to divergent biological activities, as seen in nAChR-targeting compounds .
  • Amine Functionalization : N-Methylation in the target compound likely improves pharmacokinetic properties (e.g., half-life) compared to primary amine analogs.
  • Heterocycle Choice : Isoxazoles (target) offer balanced electronic properties, while oxadiazoles () prioritize metabolic stability but may reduce solubility.

Biological Activity

N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride is a complex chemical compound characterized by its unique structure, which includes a pyridine ring and an isoxazole moiety. Its molecular formula is C10H13Cl2N3OC_{10}H_{13}Cl_{2}N_{3}O, and it has a molecular weight of approximately 262 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the field of pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Research indicates that this compound may act as a modulator of neurotransmitter release and receptor activation, suggesting its potential utility in treating neurological disorders such as depression and anxiety. The exact mechanisms involve binding to specific receptors in the central nervous system (CNS), influencing neurochemical pathways that regulate mood and behavior.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, including:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
  • Research Tool : The compound serves as a probe in biological studies, aiding in the understanding of receptor interactions and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in modulating receptor activity. For instance, it has shown promise as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). The following table summarizes some key findings from recent studies:

CompoundEC50 (µM)Max. Modulation (%)
This compound0.14600
Control Compound A0.381200
Control Compound B2.5500

Note: EC50 represents the concentration at which half-maximal modulation is observed, while max modulation indicates the percentage increase in response at a specified concentration .

Study on Neurotransmitter Modulation

A study focused on the effects of this compound on neurotransmitter release demonstrated significant modulation of acetylcholine release in neuronal cultures. The results indicated that increasing concentrations of the compound led to enhanced neurotransmitter release, which was measured using electrophysiological techniques.

Potential Antidepressant Effects

Another research effort investigated the antidepressant-like effects of this compound in animal models. The study utilized behavioral assays to assess changes in mood-related behaviors following administration of this compound. Results showed a significant reduction in depressive-like behaviors, supporting its potential as an antidepressant agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : A reductive amination approach is commonly employed, where the primary amine intermediate reacts with a carbonyl compound (e.g., pyridine-containing isoxazole derivatives) under hydrogenation conditions. Catalytic hydrogenation with palladium on carbon or sodium cyanoborohydride can improve yields (60–85%) . Optimization includes pH control (6–7) and inert atmosphere (argon/nitrogen) to minimize side reactions. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (>98%) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 confirm proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 276.08) .

Q. How can researchers determine solubility profiles in aqueous and organic solvents?

  • Methodological Answer : Use the shake-flask method: Saturate the compound in solvents (e.g., water, DMSO, ethanol) at 25°C for 24 hours, followed by filtration and UV-Vis quantification (λmax ≈ 260 nm). Solubility in water is typically <1 mg/mL due to the dihydrochloride salt’s ionic nature, while DMSO solubility exceeds 50 mg/mL .

Advanced Research Questions

Q. How should receptor-binding affinity studies be designed to evaluate this compound’s interaction with neurological targets?

  • Methodological Answer :

  • Radioligand Displacement Assays : Use ³H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) in HEK293 cells expressing human receptors. Incubate with 0.1–100 μM compound for 1 hour, and measure displacement using scintillation counting. Include positive controls (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
  • Surface Plasmon Resonance (SPR) : Immobilize purified receptors on a CM5 chip and analyze binding kinetics (ka/kd) at varying compound concentrations (10 nM–10 μM) .

Q. What experimental strategies are critical for assessing stability under physiological conditions (pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH <3) may hydrolyze the isoxazole ring .
  • Thermal Stability : Store lyophilized powder at 4°C, 25°C, and 40°C for 1–6 months. Use differential scanning calorimetry (DSC) to detect melting point shifts (>200°C indicates thermal resilience) .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays in independent labs using identical cell lines (e.g., SH-SY5Y for neuroactivity) and lot-controlled reagents.
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply statistical models (e.g., random-effects) to identify outliers or confounding variables (e.g., impurity batches) .
  • Structural Analog Comparison : Cross-reference results with structurally related compounds (e.g., pyridinyl-isoxazole derivatives) to isolate substituent-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride
Reactant of Route 2
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N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.